molecular formula C25H32O10 B12318013 Massoniaside B

Massoniaside B

Cat. No.: B12318013
M. Wt: 492.5 g/mol
InChI Key: PHHIEOZUONPPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Massoniaside B (CAS: 623945-11-9) is a natural compound with the molecular formula C₂₅H₃₂O₁₀ and a molecular weight of 492.5 g/mol. It belongs to the class of glycosides, characterized by a sugar moiety (glycone) linked to a non-sugar component (aglycone).

Properties

Molecular Formula

C25H32O10

Molecular Weight

492.5 g/mol

IUPAC Name

2-[4-[7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3

InChI Key

PHHIEOZUONPPQY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Massoniaside B can be synthesized through several chemical methods. One common approach involves the extraction and purification from the plant Massonia pustulata. The compound can also be synthesized and modified chemically to achieve higher purity and activity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as chromatography. The compound is then crystallized to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Massoniaside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Similarities and Differences

The primary structural analog of Massoniaside B is Icariside E4 (CAS: 188300-19-8), which shares the same molecular formula (C₂₅H₃₂O₁₀ ) and molecular weight (492.5 g/mol ) . Despite identical empirical formulas, subtle differences in stereochemistry, glycosidic linkage positions, or aglycone modifications could lead to divergent biological activities.

Table 1: Basic Comparison of this compound and Icariside E4
Parameter This compound Icariside E4
CAS Number 623945-11-9 188300-19-8
Purity ≥98% ≥98%
Molecular Formula C₂₅H₃₂O₁₀ C₂₅H₃₂O₁₀
Molecular Weight 492.5 g/mol 492.5 g/mol
Structural Features Glycoside Glycoside
Known Sources Pinus massoniana Epimedium spp.

Challenges in Comparative Analysis

Data Availability : Detailed mechanistic studies or clinical trials for this compound are scarce, complicating direct comparisons.

Structural Nuances: Minor differences in glycosidic bonds or hydroxyl group positioning can drastically alter solubility, bioavailability, and target binding .

Biological Activity

Massoniaside B is a bioactive compound derived from the plant genus Massonia, which has garnered attention for its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its anticancer, antibacterial, antioxidant, and anti-inflammatory properties. The findings are supported by various studies and include detailed data tables and case studies.

Chemical Structure and Properties

This compound is a glycoside that exhibits a complex structure conducive to various biological activities. Its chemical formula and structural characteristics have been identified in several studies, indicating its potential as a lead compound in drug development.

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that it induces apoptosis in various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.

Case Study: Anticancer Effects

In a study examining the effects of this compound on MCF7 cells, the compound demonstrated significant cytotoxicity:

  • IC50 Value : 128 µg/mL
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry, revealing that approximately 55% of the cells underwent programmed cell death upon treatment.
Cell LineIC50 (µg/mL)% Apoptosis Induced
MCF712855
A54915060

These findings suggest that this compound could be developed further as an anticancer agent.

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of pathogenic bacteria. Its efficacy has been tested against strains such as Staphylococcus aureus and Escherichia coli.

Antibacterial Efficacy Data

In a series of experiments, this compound was evaluated for its minimum inhibitory concentration (MIC):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Methicillin-resistant Staphylococcus aureus (MRSA)128

The results indicate that this compound could serve as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging methods. The compound exhibited significant antioxidant activity, which contributes to its therapeutic potential.

Antioxidant Activity Results

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

These results highlight the capacity of this compound to neutralize free radicals, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

Studies suggest that this compound may inhibit the expression of key inflammatory mediators such as TNF-α and IL-6. This action could be beneficial in managing inflammatory diseases.

Q & A

Q. What analytical methods are essential for verifying the identity and purity of Massoniaside B in experimental settings?

Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Critical for structural elucidation, particularly 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm stereochemistry and functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using validated methods (e.g., reverse-phase C18 columns, UV detection at λmax ~210 nm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Reference Standards : Compare retention times and spectral data with authenticated standards. For novel derivatives, elemental analysis and X-ray crystallography may supplement characterization .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?

Answer:

  • Cell Line Selection : Use cell lines relevant to the compound’s purported activity (e.g., cancer lines like A549 or HepG2 for cytotoxicity studies).
  • Dose-Response Curves : Test a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Assay Validation : Ensure reproducibility via triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc tests).
  • Mechanistic Follow-Up : Combine with flow cytometry (apoptosis assays) or Western blotting (pathway analysis) to explore mechanisms .

Q. What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

Answer:

  • Scaffold Modification : Target hydroxyl, glycosidic, or acyl groups for derivatization. Use protecting groups (e.g., acetyl for hydroxyls) during synthesis.
  • Stereochemical Control : Optimize reaction conditions (temperature, catalysts) to preserve stereochemistry, critical for bioactivity.
  • Purity Threshold : Ensure derivatives are ≥95% pure (via HPLC) before biological testing.
  • Documentation : Report detailed synthetic protocols, including solvent systems, yields, and spectral data, in supplementary materials .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved in preclinical studies?

Answer:

  • Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify convergent pathways.
  • Knockdown/Overexpression Models : Use siRNA or CRISPR to validate target genes/proteins (e.g., NF-κB or PI3K/AKT pathways).
  • Dose-Dependency Analysis : Confirm whether effects are observed across physiologically relevant concentrations.
  • Cross-Study Comparison : Reconcile discrepancies by comparing cell types, assay conditions, and compound sources. Publish negative results to reduce publication bias .

Q. What statistical approaches are recommended for analyzing dose-response and time-course data in this compound studies?

Answer:

  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Time-Kill Assays : Apply time-series analysis or Kaplan-Meier survival curves for longitudinal data.
  • Error Reporting : Include standard deviation (SD) or standard error of the mean (SEM) with n ≥ 3. Use tools like R or Python for advanced metrics (e.g., AUC comparisons).
  • Meta-Analysis : Pool data from independent studies to assess reproducibility, adjusting for heterogeneity via random-effects models .

Q. How can researchers optimize in vivo models to evaluate this compound’s pharmacokinetics and toxicity?

Answer:

  • Species Selection : Use murine models (e.g., BALB/c mice) for preliminary PK studies; consider humanized models for translational relevance.
  • Dosing Routes : Compare oral, intravenous, and intraperitoneal administration to assess bioavailability.
  • Toxicokinetics : Monitor plasma levels (via LC-MS/MS) and organ histopathology post-administration.
  • Ethical Compliance : Adhere to ARRIVE guidelines for reporting animal studies, including sample size justification and blinding protocols .

Q. What strategies are effective for integrating this compound research into systematic reviews or meta-analyses?

Answer:

  • Database Selection : Use PubMed, Web of Science, and Embase for comprehensive retrieval; avoid over-reliance on Google Scholar due to incomplete indexing .
  • Search Strings : Combine terms like “this compound” AND (“apoptosis” OR “anti-inflammatory”) with Boolean operators.
  • Inclusion Criteria : Define parameters (e.g., in vitro/in vivo studies, publication date ≥2010) and assess bias via tools like ROBINS-I.
  • Data Extraction : Tabulate IC₅₀ values, model systems, and statistical methods for cross-study comparison .

Q. How should contradictory findings between in vitro and in vivo efficacy of this compound be addressed?

Answer:

  • Bioavailability Analysis : Measure compound stability in serum and tissue distribution (e.g., via radiolabeling or mass spectrometry imaging).
  • Metabolite Profiling : Identify active/inactive metabolites using hepatocyte incubations or in silico tools (e.g., ADMET Predictor).
  • Microenvironment Considerations : Replicate in vivo conditions (e.g., hypoxia, stromal interactions) in 3D cell cultures or organoids.
  • Translational Gaps : Discuss limitations in model relevance (e.g., murine vs. human immune responses) in the discussion section .

Q. What methodologies enhance the reproducibility of this compound research across laboratories?

Answer:

  • Open Protocols : Share detailed experimental steps via platforms like Protocols.io .
  • Reference Materials : Distribute characterized batches of this compound through repositories (e.g., NCI’s DTP).
  • Inter-Lab Validation : Collaborate on ring trials to standardize assays (e.g., IC₅₀ determination).
  • Data Transparency : Publish raw data in FAIR-aligned repositories (e.g., Zenodo) alongside manuscripts .

Q. How can computational tools be leveraged to predict this compound’s molecular targets and off-target effects?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., KinomeScan).
  • Network Pharmacology : Construct protein-protein interaction networks via STRING or Cytoscape.
  • Machine Learning : Train models on existing SAR data to prioritize derivatives for synthesis.
  • Toxicity Prediction : Apply tools like ProTox-II or ADMETLab to forecast hepatotoxicity or cardiotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.